Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate - 402953-72-4

Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate

Catalog Number: EVT-3156250
CAS Number: 402953-72-4
Molecular Formula: C22H21N3O2S
Molecular Weight: 391.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antihypertensive Activity: Given the presence of the 1,4-dihydropyridine core, known for its calcium channel blocking abilities [], this compound could be investigated for potential antihypertensive effects.
  • Anti-inflammatory Activity: Some DHP derivatives have shown promise as anti-inflammatory agents []. Exploring the anti-inflammatory potential of this compound, especially given the presence of the ethylsulfanyl group, could be of interest.

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (mar-040)

  • Compound Description: This compound, designated as mar-040, is a partially hydrogenated 1,4-dihydropyridine derivative. In a study evaluating novel anti-inflammatory agents, mar-040 demonstrated significant efficacy in a formalin-induced paw edema test using rats. Notably, it exhibited superior anti-inflammatory activity compared to established drugs like indomethacin, diclofenac, meloxicam, and metamizole. []
  • Relevance: Both mar-040 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate share the core structure of 1,4-dihydropyridine. They also possess similar substituents, including a cyano group at the 5-position and an ester group at the 3-position of the dihydropyridine ring. []

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (mar-037)

  • Compound Description: Classified as a 1,4-dihydropyridine derivative, mar-037 was part of the same anti-inflammatory study as mar-040. This compound also showed substantial anti-inflammatory properties in the formalin-induced paw edema model, demonstrating superior efficacy compared to conventional anti-inflammatory medications. []
  • Relevance: Mar-037 shares the 1,4-dihydropyridine core structure with Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. Similarities include the presence of a cyano group at position 5 and an ester functionality at position 3 of the dihydropyridine ring, highlighting the importance of these structural elements for the observed biological activity. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (mаr-014)

  • Compound Description: This compound, mаr-014, represents another 1,4-dihydropyridine derivative investigated for its anti-inflammatory potential. Although not as potent as mar-040 or mar-037, it exhibited greater efficacy in reducing inflammation compared to standard medications in the rat paw edema model. []
  • Relevance: mаr-014 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate belong to the same 1,4-dihydropyridine class of compounds. Both compounds feature a cyano substituent at position 5 and an ester group at position 3 of their respective dihydropyridine rings. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (mar-033)

  • Compound Description: Like the previous compounds, mar-033 is a 1,4-dihydropyridine derivative screened for its anti-inflammatory effects. While not as potent as mar-040 or mar-037, it demonstrated superior efficacy compared to reference drugs in reducing inflammation in the rat paw edema model. []
  • Relevance: Mar-033 shares the fundamental 1,4-dihydropyridine structure with Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. The presence of a cyano group at the 5-position and an ester group at the 3-position of the dihydropyridine ring is a common feature between the two, suggesting a relationship between this structural motif and anti-inflammatory activity. []

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

  • Compound Description: as-262 is a sulfur-containing dihydropyridine derivative studied for its analgesic properties. It exhibited significant pain-reducing effects in the hot plate test using rats, surpassing the analgesic efficacy of metamizole sodium. []
  • Relevance: Both as-262 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate are classified as sulfur-containing dihydropyridines. Both have a cyano group at the 5-position, an alkylthio group at the 6-position, and an ester group at the 3-position of the dihydropyridine ring. The presence of a sulfur atom attached to the dihydropyridine core is notable. []

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

  • Compound Description: This compound, d02-138, is another sulfur-containing dihydropyridine derivative evaluated in the same analgesic study as as-262. d02-138 also demonstrated potent pain relief in the hot plate test, showing significantly higher efficacy compared to metamizole sodium. []
  • Relevance: d02-138 belongs to the same class of sulfur-containing dihydropyridines as Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate. Common structural features include the cyano group at the 5-position, the sulfur atom linked to the dihydropyridine ring, and the ester functionality at the 3-position. []
  • Compound Description: NZ-105 represents a novel calcium antagonist and antihypertensive agent. Its development stemmed from research on 1,4-dihydropyridine-5-phosphonates, where variations in the 3-carboxylic ester moiety were investigated for their impact on calcium-antagonistic and antihypertensive activities. []
  • Relevance: NZ-105 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate share the 1,4-dihydropyridine core structure, highlighting the versatility of this scaffold in medicinal chemistry. The presence of an aromatic ring at the 4-position of the dihydropyridine is a common feature, suggesting its potential role in interacting with biological targets. []

Ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate (Compound 2)

  • Compound Description: This compound, referred to as Compound 2, is a phenoxy pyridine derivative that exhibits selective COX-2 inhibitory activity. It demonstrated efficacy in reducing inflammation in a carrageenan-induced rat paw edema assay without causing noticeable gastric side effects. []
  • Relevance: While not a direct structural analog, Compound 2 and Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate belong to the broader category of dihydropyridine derivatives. Both compounds possess a cyano group and an ester group at the 1,4-dihydropyridine core. This suggests that variations around this core structure can lead to diverse pharmacological activities, including COX-2 inhibition and potential interactions with other targets. []

Properties

CAS Number

402953-72-4

Product Name

Ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate

IUPAC Name

ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C22H21N3O2S

Molecular Weight

391.49

InChI

InChI=1S/C22H21N3O2S/c1-3-27-22(26)19-18(16-11-8-12-24-14-16)17(13-23)21(28-4-2)25-20(19)15-9-6-5-7-10-15/h5-12,14,18,25H,3-4H2,1-2H3

InChI Key

FXKRUHFBWXBHRN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)SCC)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.